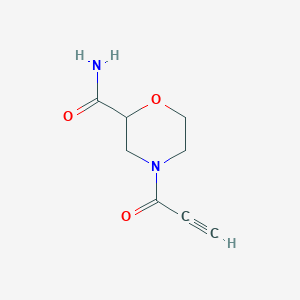
4-Prop-2-ynoylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prop-2-ynoylmorpholine-2-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes such as cell division, DNA replication, and protein synthesis.
Mecanismo De Acción
The mechanism of action of 4-Prop-2-ynoylmorpholine-2-carboxamide involves the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide activity. 4-Prop-2-ynoylmorpholine-2-carboxamide is a serine/threonine phosphatase that dephosphorylates a wide range of cellular proteins, including those involved in cell cycle regulation, DNA damage response, and apoptosis. The inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide by 4-Prop-2-ynoylmorpholine-2-carboxamide leads to the accumulation of phosphorylated proteins, which in turn disrupts cellular processes and induces cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Prop-2-ynoylmorpholine-2-carboxamide are primarily related to its inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide activity. This leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. In cancer cells, the accumulation of phosphorylated proteins can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. However, the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide can also have negative effects on normal cells, leading to toxicity and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Prop-2-ynoylmorpholine-2-carboxamide is its potent inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide, which makes it a valuable tool for studying the role of this enzyme in cellular processes. However, the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide can also have off-target effects, leading to the inhibition of other phosphatases and the accumulation of phosphorylated proteins. This can complicate the interpretation of experimental results and limit the use of 4-Prop-2-ynoylmorpholine-2-carboxamide in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-Prop-2-ynoylmorpholine-2-carboxamide. One area of interest is the development of more selective inhibitors of 4-Prop-2-ynoylmorpholine-2-carboxamide, which can help to minimize off-target effects and improve the specificity of the compound. Another direction is the investigation of the potential therapeutic applications of 4-Prop-2-ynoylmorpholine-2-carboxamide in various diseases, including cancer and neurodegenerative disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of 4-Prop-2-ynoylmorpholine-2-carboxamide on cellular processes can provide valuable insights into the regulation of these processes and the development of new therapies.
Métodos De Síntesis
The synthesis of 4-Prop-2-ynoylmorpholine-2-carboxamide involves the reaction of morpholine-2-carboxylic acid with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-Prop-2-ynoylmorpholine-2-carboxamide has been extensively studied for its potential applications in cancer research. 4-Prop-2-ynoylmorpholine-2-carboxamide is known to play a critical role in the regulation of cell growth and proliferation, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have demonstrated the anticancer activity of 4-Prop-2-ynoylmorpholine-2-carboxamide in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
4-prop-2-ynoylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-7(11)10-3-4-13-6(5-10)8(9)12/h1,6H,3-5H2,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQPGSRIAZAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCOC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-ynoyl)morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2649993.png)

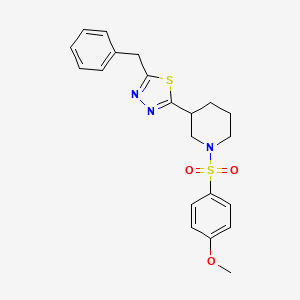
![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![3-benzyl-N-isopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2650000.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2650001.png)
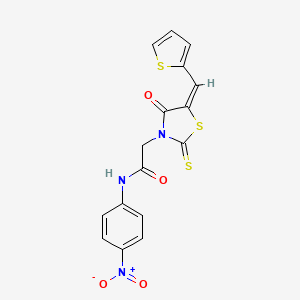
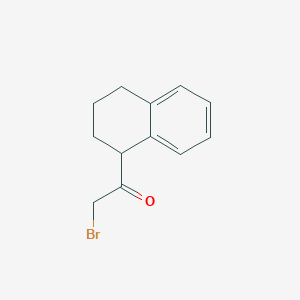
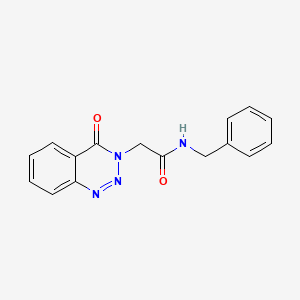
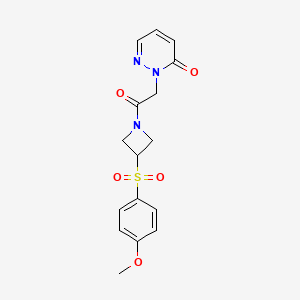
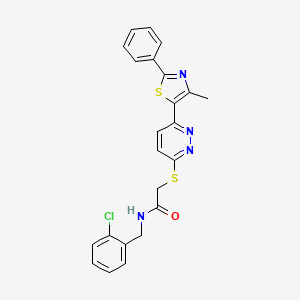
![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
